1-(3-nitrophenyl)-1H-pyrrole-2,5-dione
Overview
Description
1-(3-Nitrophenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a nitrophenyl group attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 3-nitrobenzaldehyde with maleic anhydride in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the pyrrole ring. The reaction conditions often include heating the reactants in a solvent such as acetic acid or ethanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the cyclization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation: The pyrrole ring can undergo oxidation reactions, leading to the formation of pyrrole-2,5-dione derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-(3-Aminophenyl)-1H-pyrrole-2,5-dione.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Oxidation: Oxidized pyrrole-2,5-dione derivatives.
Scientific Research Applications
1-(3-Nitrophenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrole ring can also participate in electron transfer reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
1-(4-Nitrophenyl)-1H-pyrrole-2,5-dione: Similar structure but with the nitro group at the para position.
1-(2-Nitrophenyl)-1H-pyrrole-2,5-dione: Similar structure but with the nitro group at the ortho position.
1-(3-Nitrophenyl)-1H-pyrrole-3,4-dione: Similar structure but with different positions of the dione group.
Uniqueness: 1-(3-Nitrophenyl)-1H-pyrrole-2,5-dione is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with other molecules
Properties
IUPAC Name |
1-(3-nitrophenyl)pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4/c13-9-4-5-10(14)11(9)7-2-1-3-8(6-7)12(15)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJENYVWFVWQVPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284904 | |
Record name | 1-(3-Nitrophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7300-93-8 | |
Record name | 7300-93-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525228 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7300-93-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39729 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-Nitrophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(3-Nitrophenyl)-1H-pyrrole-2,5-dione affect Kalirin and downstream signaling in smooth muscle cells?
A1: this compound functions as an inhibitor of Kalirin's Rho-guanine nucleotide exchange factor (RhoGEF) activity. [] Specifically, this compound selectively targets the RhoGEF domain responsible for activating Rac1, a small GTPase protein. By inhibiting Kalirin's RhoGEF activity, this compound reduces the levels of active, GTP-bound Rac1 in smooth muscle cells. This, in turn, disrupts downstream signaling pathways regulated by Rac1, including those involved in cell migration and proliferation.
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